PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE

Description

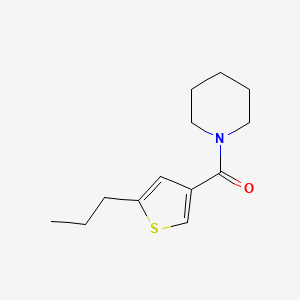

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl-(5-propylthiophen-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-2-6-12-9-11(10-16-12)13(15)14-7-4-3-5-8-14/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTDQTFRTHGHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Piperidino 5 Propyl 3 Thienyl Methanone

Retrosynthetic Analysis and Identification of Key Precursors for PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursor structures. wikipedia.org This process allows for the logical design of a synthetic route. amazonaws.com For this compound, the analysis begins by identifying the most strategic bond disconnections.

The most apparent disconnection is the amide bond of the methanone (B1245722) linkage, which is a common and reliable bond to form. amazonaws.com This disconnection breaks the target molecule into two key synthons: a nucleophilic piperidine (B6355638) unit and an electrophilic 5-propyl-3-thienylcarbonyl moiety.

Disconnection 1: Amide C-N Bond

Target Molecule: this compound

Precursors: Piperidine and 5-propyl-3-thenoic acid (or its activated derivative, such as an acyl chloride).

Further retrosynthetic analysis of the 5-propyl-3-thenoic acid intermediate is necessary. The functional groups on the thiophene (B33073) ring, the propyl group at the C5 position and the carboxylic acid at the C3 position, can be disconnected. This can be approached in two primary ways:

Functional Group Interconversion (FGI) and C-C Disconnection: The carboxylic acid at C3 can be traced back to an acyl group introduced via Friedel-Crafts acylation. The propyl group at C5 can be introduced via Friedel-Crafts alkylation or a cross-coupling reaction.

Thiophene Ring Synthesis: A more fundamental approach involves constructing the substituted thiophene ring itself from acyclic precursors, for instance, through a Paal-Knorr or Gewald synthesis, which allows for the incorporation of the required substituents during the ring formation. organic-chemistry.org

This analysis identifies the following fundamental precursors:

Piperidine: A commercially available cyclic secondary amine.

5-Propyl-3-thenoic acid: A key intermediate that requires a separate synthetic sequence.

Thiophene: The core heterocyclic structure, which can be functionalized.

Propionyl chloride or Propyl bromide: Reagents for introducing the respective functional groups onto the thiophene ring.

The selection of the specific synthetic route will depend on the availability of starting materials, reaction yields, and the ease of purification.

Optimized Synthetic Pathways for the Target Compound

Based on the retrosynthetic analysis, several pathways can be devised to synthesize this compound.

Direct Coupling and Condensation Reactions for Methanone Linkage

The formation of the amide (methanone) linkage between the 5-propyl-3-thienylcarbonyl moiety and piperidine is the final key step in the synthesis. This transformation is typically achieved by activating the carboxylic acid group of 5-propyl-3-thenoic acid to make it susceptible to nucleophilic attack by the piperidine amine.

Common methods include:

Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.ukfishersci.co.uk The resulting 5-propyl-3-thenoyl chloride readily reacts with piperidine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.uk

Peptide Coupling Reagents: A wide variety of coupling agents, developed primarily for peptide synthesis, can be used for the direct condensation of the carboxylic acid and amine. fishersci.co.uk These reagents activate the carboxylic acid in situ. This approach avoids the need to isolate the often-sensitive acyl chloride. fishersci.co.uk

Below is a table comparing common coupling agents used in amide synthesis.

| Coupling Agent | Full Name | Activating Mechanism | Byproducts | Notes |

| EDC / EDAC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Forms an O-acylisourea intermediate | Soluble urea (B33335) derivative | Byproducts are water-soluble, simplifying workup. ucl.ac.uk |

| DCC | N,N′-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate | Insoluble dicyclohexylurea (DCU) | DCU is removed by filtration, but can be difficult to remove completely. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated acyl-uronium salt | Tetramethylurea | Highly efficient and fast-acting, but can be expensive. ucl.ac.uk |

| T3P | n-Propylphosphonic acid anhydride | Forms a mixed anhydride | Phosphonic acid derivatives | Effective and generates easily removable, water-soluble byproducts. ucl.ac.uk |

Functionalization of Thiophene Ring at 3- and 5-Positions

The synthesis of the key intermediate, 5-propyl-3-thenoic acid, requires the specific placement of substituents on the thiophene ring. Thiophene undergoes electrophilic substitution, and the position of these substitutions is influenced by existing groups and reaction conditions. derpharmachemica.com

A plausible route for synthesizing the 3,5-disubstituted thiophene intermediate could involve a sequence of electrophilic substitution reactions:

Acylation at the 3-position: Direct Friedel-Crafts acylation of 2-propylthiophene (B74554) would likely lead to substitution at the 5-position due to electronic effects. Therefore, an alternative strategy is required. One could start with a 3-substituted thiophene, such as 3-thiophenecarboxylic acid or its ester.

Alkylation at the 5-position: The 5-position of a 3-substituted thiophene is generally activated for electrophilic substitution. A Friedel-Crafts alkylation using a propyl halide (e.g., 1-bromopropane) and a Lewis acid catalyst (e.g., AlCl₃) could introduce the propyl group.

Alternative Routes: Cross-coupling reactions, such as Suzuki or Stille couplings, offer a more controlled method for introducing the propyl group. nih.gov This would involve preparing a halogenated thiophene derivative (e.g., methyl 5-bromo-3-thiophenecarboxylate) and coupling it with a propyl-organometallic reagent.

The choice of strategy depends on controlling the regioselectivity of the reactions to achieve the desired 3,5-substitution pattern.

Introduction and Modification of the Piperidino Moiety

The introduction of the piperidino moiety is accomplished via the amide bond formation described in section 2.2.1. The nitrogen atom of the piperidine ring acts as the nucleophile, attacking the activated carbonyl carbon of the thiophene precursor. acgpubs.org

The reaction is typically carried out by adding piperidine to a solution of the activated 5-propyl-3-thenoic acid. The reaction conditions are generally mild, proceeding at or slightly above room temperature.

While the target compound uses an unsubstituted piperidine ring, this synthetic step allows for significant structural diversity. By substituting piperidine with various commercially available or synthetically prepared piperidine derivatives, a library of related compounds can be generated. For example, using 4-amino-N-Boc piperidine would allow for the introduction of an additional functional group after a deprotection step. acgpubs.org

Catalytic Approaches and Stereoselective Synthesis Considerations

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste, in line with the principles of green chemistry. ucl.ac.uksigmaaldrich.com While traditional amide synthesis often relies on stoichiometric activating agents, catalytic methods for direct amidation have been developed. sigmaaldrich.comcore.ac.uk

Boron-Derived Catalysts: Boronic acids and their derivatives have been shown to catalyze the direct condensation of carboxylic acids and amines, typically with the removal of water to drive the reaction forward. ucl.ac.ukmdpi.com

Metal-Catalyzed Reactions: Various transition metal complexes, including those based on ruthenium, manganese, and palladium, can catalyze amide formation through different mechanisms, such as the dehydrogenative coupling of alcohols and amines or the aminolysis of esters. sigmaaldrich.commdpi.com

Stereoselective Considerations: The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, if chiral precursors were used (for example, a chiral substituted piperidine), the choice of synthetic method would be critical to control the stereochemical outcome. Many modern catalytic methods are designed to be highly stereoselective, preserving the stereochemical integrity of the starting materials or creating new stereocenters with high fidelity. Asymmetric functionalization of the thiophene ring itself is also an area of active research to create chiral thiophene-based compounds. rsc.org

Purification and Isolation Techniques for High-Purity Research-Grade Material

Obtaining the final compound in high purity is essential for accurate biological and chemical studies. A multi-step purification process is typically employed following the synthesis.

Extraction/Washing: After the reaction is complete, an initial workup is performed. This usually involves quenching the reaction and partitioning the mixture between an organic solvent and an aqueous solution. Acidic and basic washes can be used to remove unreacted starting materials (like the carboxylic acid or amine) and water-soluble byproducts from the coupling reagents. acs.org

Chromatography: Flash column chromatography is a common technique for separating the desired product from impurities based on differences in polarity. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity.

Crystallization/Recrystallization: Crystallization is a powerful technique for purifying solid organic compounds. uct.ac.zanumberanalytics.comorgchemboulder.com The process involves dissolving the crude product in a minimal amount of a suitable hot solvent. wikihow.comcreative-chemistry.org.uk As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. orgchemboulder.com The pure crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. wikihow.com

The table below summarizes common purification techniques.

| Technique | Principle | Application |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases (e.g., organic/aqueous). | Initial workup to remove acidic, basic, and water-soluble impurities. nih.govjove.com |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase passes through. | Separation of the target compound from byproducts and unreacted starting materials with different polarities. |

| Crystallization | Difference in solubility of a compound in a hot versus a cold solvent. | Final purification step for solid compounds to achieve high purity and obtain crystalline material. uct.ac.zanumberanalytics.com |

| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid starting materials or intermediates; not typically used for the final solid product. google.com |

Through a combination of these techniques, this compound can be isolated as a high-purity, research-grade material suitable for further investigation.

Synthesis of Structural Analogs and Derivatives for Structure-Interaction Relationship Studies

The exploration of the chemical space around this compound is crucial for developing a comprehensive understanding of its pharmacological profile. Synthetic efforts are directed at creating a library of related compounds where specific parts of the molecule are altered. By comparing the biological activities of these analogs, researchers can map the key structural features required for interaction with target receptors.

The thiophene ring and its substituents are critical components for molecular recognition. Modifications in this region can significantly influence the compound's affinity and efficacy.

Propyl Group Variations: The 5-propyl group on the thiophene ring is a key area for modification. Structure-activity relationship (SAR) studies often explore how the length, branching, and nature of this alkyl chain affect activity. For instance, varying the chain length from methyl to pentyl or introducing unsaturation can probe the size and hydrophobic characteristics of the receptor's binding pocket.

Thiophene Substitutions: Beyond the alkyl group, other substitutions can be introduced onto the thiophene ring. Introducing small, electron-withdrawing or electron-donating groups at available positions can alter the electronic distribution of the ring system, potentially affecting receptor interactions. For example, the synthesis of thienylcyanoguanidine derivatives has demonstrated that substitutions like cyano or bromo groups on the thiophene ring can lead to potent biological activity. nih.gov While not the same compound class, this highlights the principle that thiophene ring substitution is a valid strategy for modulating activity.

Table 1: Hypothetical Modifications on the Thiophene Ring and Rationale

| Modification Site | Type of Variation | Rationale for Synthesis |

|---|---|---|

| 5-position | Alkyl chain length (e.g., ethyl, butyl) | To explore the size of the hydrophobic binding pocket. |

| 5-position | Introduction of cycloalkyl groups | To introduce conformational rigidity. |

| 4-position | Halogenation (e.g., F, Cl, Br) | To alter electronic properties and metabolic stability. |

The piperidine moiety offers multiple avenues for structural modification to explore its role in ligand binding and function.

N-Substituents: The nitrogen atom of the piperidine ring is a common site for derivatization. Introducing various substituents can impact the compound's polarity, basicity, and ability to form hydrogen bonds. For example, in the development of other biologically active piperidine analogues, N-substitution with groups like phenoxypropyl has been a key strategy to achieve high receptor affinity and agonist activity. nih.govresearchgate.net

Ring Conformations: The conformational flexibility of the piperidine ring can be constrained by introducing bulky substituents or by incorporating the ring into a bicyclic system. Such modifications lock the ring into specific chair or boat conformations, which can help determine the optimal geometry for receptor binding. The synthesis of novel 3,5-diamino-piperidine derivatives as aminoglycoside mimetics illustrates how controlling the stereochemistry and substitution pattern of the piperidine ring is essential for biological activity. nih.gov

Table 2: Potential Alterations of the Piperidine Ring

| Modification Site | Type of Variation | Rationale for Synthesis |

|---|---|---|

| Nitrogen (N1) | Small alkyl groups (e.g., methyl, ethyl) | To investigate the impact of N-alkylation on potency. |

| Nitrogen (N1) | Arylalkyl groups (e.g., benzyl) | To explore potential aromatic interactions. |

| Carbon (C3, C4) | Introduction of hydroxyl or methyl groups | To introduce stereocenters and probe for specific interactions. |

The methanone (carbonyl) bridge is a critical linker, and its replacement with bioisosteres can lead to compounds with improved properties, such as enhanced metabolic stability or altered receptor interaction profiles. Bioisosteric replacement is a widely used strategy in drug design to modify a compound's physicochemical properties while retaining its biological activity. nih.govmdpi.com

Bioisosteric Replacements: Common bioisosteres for a ketone include oximes, hydrazones, or even a simple methylene (B1212753) group to remove the polar carbonyl. Replacing the carbonyl oxygen with sulfur (to form a thioketone) is another possibility, which alters the electronic character and hydrogen-bonding capability of the linker. Another approach is the replacement of the entire methanone group with other linking moieties, such as an ester, amide, or a reversed amide, to change the geometry and electronic nature of the connection between the thiophene and piperidine rings.

Table 3: Examples of Bioisosteric Replacements for the Methanone Bridge

| Original Group | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Ketone (C=O) | Oxime (C=N-OH) | Alters hydrogen bonding potential and geometry. |

| Ketone (C=O) | Methylene (-CH2-) | Removes polarity, increases lipophilicity. |

| Ketone (C=O) | Thione (C=S) | Modifies electronic character and bond lengths. |

Advanced Spectroscopic Characterization and Structural Elucidation of Piperidino 5 Propyl 3 Thienyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE in solution.

¹H NMR: This technique would be used to identify the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). This would help to map the protons on the thiophene (B33073) ring, the propyl chain, and the piperidine (B6355638) ring.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbonyl carbon, the thiophene ring carbons, and the carbons of the piperidine and propyl groups would provide key structural information.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign the proton and carbon signals and to establish connectivity between different parts of the molecule.

Without experimental data, a predictive table of chemical shifts cannot be accurately generated.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be critical for determining the exact mass of this compound and, consequently, its elemental formula. Analysis of the fragmentation pattern would provide further structural confirmation by showing the characteristic losses of fragments such as the propyl group or parts of the piperidine ring. This technique is invaluable for confirming the identity of a synthesized compound.

A data table for HRMS would typically include the calculated exact mass for the molecular ion (e.g., [M+H]⁺) and the experimentally found mass, along with the resulting elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: A key absorption band would be expected for the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1630-1680 cm⁻¹. Other significant peaks would correspond to C-H stretching of the alkyl and aromatic groups, C-N stretching of the amide-like bond, and vibrations associated with the thiophene ring.

Raman Spectroscopy: This technique would also detect the carbonyl stretch and would be particularly useful for identifying vibrations of the thiophene ring.

A data table for these techniques would list the vibrational frequencies (in cm⁻¹) and their corresponding functional group assignments.

X-ray Crystallography for Solid-State Three-Dimensional Structural Determination (If applicable)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This powerful technique would determine precise bond lengths, bond angles, and the conformation of the molecule, including the orientation of the piperidine and propyl groups relative to the thienyl ketone core. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides information about its chromophores. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions associated with the conjugated thienyl ketone system. The solvent used for the analysis can influence the position of these maxima.

A data table would present the λ_max values (in nm) and the corresponding molar absorptivity (ε) values.

Theoretical and Computational Chemistry Studies of Piperidino 5 Propyl 3 Thienyl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

No published studies were found that performed quantum chemical calculations on PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Molecular Orbitals (HOMO-LUMO)

There is no available research detailing the use of Density Functional Theory (DFT) to optimize the molecular geometry of this compound. Consequently, data regarding its bond lengths, bond angles, and dihedral angles derived from DFT calculations are not available. Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's electronic properties and reactivity, have not been reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Information regarding Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer and donor-acceptor interactions within this compound is not present in the current scientific literature. Such an analysis would provide insights into the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals, but these findings have not been published.

Electrostatic Potential (MEP) Mapping for Molecular Recognition Insights

There are no published studies that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, offering predictions about its sites for electrophilic and nucleophilic attack and its potential interactions with biological receptors. This information is currently unavailable.

Conformational Analysis and Molecular Dynamics Simulations of this compound

No specific research was found detailing the conformational analysis or molecular dynamics simulations of this compound.

Exploration of Conformational Landscape in Various Environments

There is a lack of published data on the exploration of the conformational landscape of this compound in different environments, such as in the gas phase or in various solvents.

Prediction of Stable Conformers and Energy Barriers

Without conformational analysis studies, there are no predictions available for the stable conformers of this compound or the energy barriers associated with the transitions between them.

Molecular Docking Studies with Potential Biological Targets (In silico ligand-receptor interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com Knowledge of the preferred orientation, in turn, may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, molecular docking is frequently used to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. mdpi.comsysrevpharm.org

Given the structural motifs of this compound—a piperidine (B6355638) ring, a propyl-substituted thiophene (B33073) ring, and a ketone linker—several classes of enzymes could serve as potential biological targets. For instance, kinases, which are often targeted in cancer therapy, have binding sites that can accommodate such heterocyclic structures. nih.govmdpi.com Studies on other piperidine-containing compounds have identified them as inhibitors of targets like anaplastic lymphoma kinase (ALK) and HDM2. researchgate.netresearchgate.net Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been evaluated as inhibitors of Janus kinase 2 (JAK2). mdpi.com

A hypothetical molecular docking study of this compound would likely reveal a binding mode characterized by a combination of interactions:

Hydrogen Bonding: The carbonyl oxygen of the methanone (B1245722) linker is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, asparagine, or glutamine within a protein's active site. The nitrogen atom in the piperidine ring could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The propyl group on the thiophene ring and the aliphatic carbons of the piperidine ring are expected to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and alanine. These interactions are crucial for anchoring the ligand within the binding pocket. sysrevpharm.org

Pi-Stacking and Pi-Anion Interactions: The aromatic thiophene ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Furthermore, the electron-rich thiophene ring could engage in pi-anion interactions with acidic residues such as aspartate or glutamate. sysrevpharm.org

The table below summarizes docking results from studies on structurally related compounds, illustrating the types of interactions and binding affinities that might be expected for this compound with various protein targets.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Piperidine Carboxamide Deriv. | Anaplastic Lymphoma Kinase (ALK) | Not Specified | Steric, electrostatic, and hydrophobic interactions noted. | researchgate.net |

| Piperazine Derivatives | Thymidine Phosphorylase | - (IC50 values provided) | Hydrogen bonding with active site residues. | nih.gov |

| Thienyl Chalcone Derivatives | Estrogen Receptor Alpha (ERα) | -7.20 to -10.32 | GLU353, TRP393, MET421 (hydrophobic, H-bond, covalent) | sysrevpharm.orgsysrevpharm.org |

| Thieno[2,3-d]pyrimidine Deriv. | JAK2 Kinase | - (49% kinase inhibition) | Interactions within the kinase binding domain. | mdpi.com |

| Piperidine/Piperazine-based | Sigma 1 Receptor (S1R) | - (Ki of 3.2 nM) | Polar and hydrophobic interactions. | rsc.org |

This table is illustrative and based on data for related, not identical, compounds.

The binding affinity of a ligand to its receptor is a critical parameter in drug design, often expressed as a binding energy score (e.g., in kcal/mol) in docking studies. mdpi.com A more negative score typically indicates a stronger predicted binding affinity. sysrevpharm.org For a molecule like this compound, the predicted binding affinity would be a composite of the intermolecular forces established in the binding pocket.

The key intermolecular forces influencing binding affinity would include:

Electrostatic Interactions: Including hydrogen bonds and salt bridges, which are highly directional and contribute significantly to binding specificity.

Hydrophobic Effect: The tendency of the nonpolar parts of the ligand (propyl and piperidine moieties) to be excluded from the aqueous solvent and sequestered in a nonpolar binding pocket, which is a major driving force for binding. sysrevpharm.org

Pi-Interactions: The aromatic thiophene ring contributes to binding through various pi-related interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular features influencing in vitro binding/interaction)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the molecular properties that are important for a desired biological effect. researchgate.net

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with measured biological activity (e.g., IC50 values) would be required. nih.gov A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. ucsb.edu

Common classes of molecular descriptors relevant to a molecule like this compound would include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as Kier & Hall connectivity indices. aimspress.com

Geometric Descriptors: 3D properties like molecular surface area and volume.

Electronic Descriptors: Properties related to the electron distribution, such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO and LUMO energies are indicative of a molecule's ability to donate or accept electrons, respectively. ucsb.edu

Hydrophobic Descriptors: Most commonly the logarithm of the octanol-water partition coefficient (logP), which is a measure of a molecule's lipophilicity.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would then be used to build a mathematical equation that links a selection of these descriptors to the biological activity. nih.govresearchgate.net

The following table provides examples of molecular descriptors that have been used in QSAR studies of thiophene and piperidine derivatives.

| Descriptor Class | Descriptor Example | Potential Influence on Activity | Reference |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | ucsb.eduacs.org |

| Dipole Moment | Influences polar interactions with the target and solubility. | researchgate.net | |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the binding site. | researchgate.net |

| Steric/Topological | Molecular Weight | Relates to the size of the molecule and its fit within the binding pocket. | ucsb.edu |

| Kier & Hall Electrotopological States | Describe the electronic and topological environment of atoms, influencing binding. | aimspress.com | |

| Functional Group | Number of Sulphur Atoms | The presence of the thiophene sulfur can be critical for specific interactions. | aimspress.com |

| Number of Nitrogen Atoms | The piperidine nitrogen can act as a hydrogen bond acceptor. | researchgate.net |

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power for new compounds. nih.gov Validation is typically performed using both internal and external methods:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. The cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. nih.gov

External Validation: The model's predictive power is tested on a set of compounds (the test set) that were not used in the model's development. The predictive correlation coefficient (R²_pred) is calculated for the test set. nih.gov

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model is expected to make reliable predictions. nih.govresearchgate.net This is important to ensure that the model is not used to make predictions for compounds that are too dissimilar from those in the training set. The leverage approach is a common method for determining the AD. nih.gov

Biochemical and Molecular Interaction Studies of Piperidino 5 Propyl 3 Thienyl Methanone in Vitro Investigations

Enzyme Inhibition and Activation Studies (Purified Enzymes)

No data is available regarding the effects of PIPERIDINO(5-PROPYL-3-THIENYL)METHANONE on purified enzymes.

Kinetic Characterization of Enzyme Modulation (e.g., Ki, IC50 determination)

There are no published studies determining the kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for any enzyme.

Mechanistic Elucidation of Enzyme-Ligand Interactions (e.g., Competitive, Non-competitive)

Without kinetic data, the mechanism of interaction (e.g., competitive, non-competitive, uncompetitive) between this compound and any enzymatic target remains uncharacterized.

Receptor Binding Assays (Membrane Preparations or Recombinant Receptors)

No studies were found that investigated the binding of this compound to any specific receptors.

Determination of Binding Affinities (Kd, Ki) and Ligand Selectivity Profiles

There is no available data on the binding affinities, such as the dissociation constant (Kd) or the inhibition constant (Ki), of this compound for any receptor. Consequently, its selectivity profile against a panel of receptors is unknown.

Radioligand Displacement and Fluorescence-Based Binding Studies

No radioligand displacement assays or fluorescence-based binding studies have been published for this compound.

Cell-Based Assays for Specific Intracellular Signaling Pathways (Molecular Level)

No research has been published detailing the effects of this compound on intracellular signaling pathways in cell-based assay systems.

Target Engagement Studies within Cellular ContextsThere is no published research detailing the specific molecular targets with which this compound may interact within a cellular environment. Target engagement studies, which are crucial for understanding a compound's mechanism of action, have not been reported for this specific molecule.

Due to the lack of empirical data in these critical areas, a comprehensive and scientifically accurate article adhering to the requested outline and content inclusions cannot be constructed at this time. Further original research is required to elucidate the biochemical and molecular properties of this compound.

Advanced Analytical Methodologies for Research of Piperidino 5 Propyl 3 Thienyl Methanone

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for conducting quantitative analysis of piperidino(5-propyl-3-thienyl)methanone in research samples. Its versatility and high-resolution capabilities allow for the separation of the main compound from potential impurities, starting materials, and by-products.

Method Development and Validation for Analytical Purity

The development of a reliable HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate separation and peak shape. A reversed-phase approach is commonly the first choice for a molecule of this nature.

Typical HPLC Method Parameters:

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 2.5) in a gradient elution | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance) | To monitor the elution of the compound and impurities. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A small, precise volume for quantitative analysis. |

Method validation would be performed in accordance with established guidelines to ensure the method is suitable for its intended purpose. This validation process would include assessing the following:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product or Degradation Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile organic compounds. In the context of this compound research, GC-MS would be invaluable for profiling volatile by-products from the synthesis or for identifying volatile degradation products that may form under stress conditions (e.g., exposure to heat, light, or reactive chemicals). The compound itself may have limited volatility, but this method is ideal for detecting more volatile impurities.

Hypothetical GC-MS Parameters for By-product Analysis:

| Parameter | Typical Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

The resulting mass spectra of any detected impurities can be compared against spectral libraries (such as NIST) for tentative identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Research Studies

For highly sensitive and specific analysis, particularly for trace-level impurities or for the identification of metabolites in in vitro or in vivo research studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The coupling of liquid chromatography with a tandem mass spectrometer allows for the separation of complex mixtures followed by highly selective and sensitive detection.

In a research setting, if this compound were to be studied for its metabolic fate, LC-MS/MS would be used to identify potential metabolites. Common metabolic transformations could include hydroxylation, N-dealkylation, or oxidation of the thiophene (B33073) ring.

Illustrative LC-MS/MS Method Parameters for Metabolite Identification:

| Parameter | Typical Condition |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) in a gradient |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Product ion scan for structural elucidation |

Capillary Electrophoresis (CE) for High-Resolution Separation and Characterization

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of analytes in an electric field. This technique can provide very high separation efficiencies and is particularly useful for charged or highly polar compounds. For this compound, CE could be employed as a complementary technique to HPLC for purity determination, offering a different selectivity.

The development of a CE method would involve optimizing the background electrolyte (BGE), pH, applied voltage, and capillary temperature. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could be particularly useful for the separation of neutral compounds like the target molecule and its neutral impurities by incorporating a surfactant into the BGE.

Potential CE Method Parameters:

| Parameter | Typical Condition |

| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM sodium borate (B1201080) buffer, pH 9.2, with 50 mM sodium dodecyl sulfate (B86663) (SDS) for MEKC |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at a specific wavelength |

The combination of these advanced analytical methodologies provides a comprehensive toolkit for the rigorous scientific investigation of this compound, ensuring a thorough understanding of its chemical properties.

Future Directions and Emerging Research Avenues for Piperidino 5 Propyl 3 Thienyl Methanone

Exploration of Novel and Sustainable Synthetic Methodologies for the Compound and its Analogs

The synthesis of piperidine (B6355638) and thiophene-containing molecules is a cornerstone of medicinal chemistry. acgpubs.orgnih.govnih.gov Future research will increasingly prioritize the development of novel and sustainable synthetic routes that are not only efficient but also environmentally benign. This aligns with the broader principles of green chemistry, which emphasize minimizing waste, avoiding hazardous solvents, and improving energy efficiency. acgpubs.org

Key areas of exploration include:

Metal-Free Catalysis: While transition metal catalysis has been instrumental, methods that avoid heavy or toxic metals are gaining traction. nih.gov For instance, organocatalysis presents an attractive alternative for various transformations in the synthesis of piperidines. nih.gov

Multi-Component Reactions (MCRs): Domino and other MCRs that allow for the construction of complex molecules like thiophene (B33073) derivatives from simple starting materials in a single step are highly desirable. nih.gov These reactions improve atom economy and reduce the number of purification steps required.

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. researchgate.net Integrating flow chemistry with other enabling technologies could significantly accelerate the synthesis of analogs of piperidino(5-propyl-3-thienyl)methanone. researchgate.net

Eco-Friendly Conditions: Research into solvent-free reactions or the use of aqueous media is a critical aspect of sustainable synthesis. acgpubs.orgnih.gov For example, methods for synthesizing thiophene-based compounds in water or under microwave irradiation without any catalyst have been successfully developed. acgpubs.orgnih.gov

Table 1: Comparison of Synthetic Approaches for Heterocyclic Scaffolds

| Synthetic Strategy | Description | Advantages for Synthesizing Analogs | Reference |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Linear sequence of reactions, often involving protection/deprotection steps and purification of intermediates. | Well-established and predictable for many transformations. | nih.govnih.gov |

| Hydrogenation of Pyridines | A common method for producing the piperidine ring from readily available pyridine (B92270) precursors, often using transition metal catalysts. | Direct route to the piperidine core; recent methods allow for stereoselectivity. | nih.gov |

| Gewald Reaction | A multi-component reaction to form 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. | High efficiency and atom economy for building the thiophene ring. | nih.gov |

| Sustainable MCRs | Combining multiple starting materials in one pot, often in environmentally friendly solvents like water, to rapidly build molecular complexity. | Reduces waste, time, and energy consumption; ideal for creating diverse compound libraries. | nih.gov |

| Metal-Free Approaches | Utilizing organocatalysts or alternative sulfur sources to construct the thiophene ring without the need for metal catalysts. | Minimizes metal toxicity and contamination of the final product, aligning with green chemistry principles. | acgpubs.orgnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Interaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid, data-driven decision-making. nih.govnih.gov These computational tools can be powerfully applied to the design of novel analogs of this compound and to predict their biological interactions.

The general workflow involves several key steps:

Data Preprocessing: Gathering and preparing large datasets of chemical structures and their associated biological activities. nih.gov

Feature Extraction: Converting molecular structures, often represented as SMILES strings, into numerical descriptors that a machine can understand. nih.govfrontiersin.org

Model Training: Using ML algorithms such as support vector machines (SVMs), random forests, or deep neural networks to learn the relationship between the molecular features and biological activity. nih.govmdpi.com

Prediction and Design: Applying the trained model to predict the activity of new, virtual compounds or to generate entirely new molecular structures with desired properties (de novo design). researchgate.net

For this compound, these methods can be used to explore vast chemical spaces, prioritize the synthesis of the most promising candidates, and predict potential protein targets, thereby accelerating the discovery cycle. nih.govresearchgate.net

Table 2: Applications of AI/ML in the Design of Novel Thienylmethanone Analogs

| AI/ML Application | Description | Potential Impact on Research | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate molecular descriptors with biological activity to predict the potency of new compounds. | Guides the optimization of the compound's structure to enhance desired biological effects. | nih.gov |

| Drug-Target Interaction (DTI) Prediction | Algorithms trained on known drug-target pairs to predict the most likely biological targets for a new compound. mdpi.com | Helps in identifying the mechanism of action and potential off-target effects. nih.govnih.gov | nih.govmdpi.comnih.gov |

| De Novo Drug Design | Generative models that create novel molecular structures optimized for specific properties (e.g., high affinity for a target, good pharmacokinetic profile). | Creates innovative analogs that may not be conceived through traditional medicinal chemistry intuition. | researchgate.net |

| Virtual High-Throughput Screening (vHTS) | Using ML models to rapidly screen massive virtual libraries of compounds to identify potential "hits" for a specific biological target. | Dramatically reduces the time and cost associated with experimental screening. | nih.gov |

Application of Advanced Biophysical Techniques for Molecular Interaction Characterization (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

A thorough understanding of how a compound interacts with its biological target is fundamental. Advanced biophysical techniques provide detailed, quantitative data on these molecular interactions. worldscientific.comresearchgate.net Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used label-free methods in this domain. nih.gov

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real time. nuvisan.comnih.gov One binding partner is immobilized on the chip, and the other is flowed over the surface. nih.gov SPR provides precise data on the kinetics of the interaction, including the association rate (k_a) and the dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. nuvisan.comnih.gov Its high sensitivity and throughput make it invaluable for screening, hit validation, and detailed kinetic profiling. nuvisan.comnih.gov

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnuvisan.com By titrating one molecule into a solution containing its binding partner, ITC can determine all thermodynamic parameters in a single experiment: the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comwikipedia.org This complete thermodynamic signature provides deep insights into the forces driving the molecular interaction. nih.govmalvernpanalytical.com

Table 3: Comparison of SPR and ITC for Characterizing Molecular Interactions

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Reference |

|---|---|---|---|

| Primary Measurement | Change in refractive index over time due to mass change on a sensor surface. | Heat change (released or absorbed) upon binding in solution. | nih.govmalvernpanalytical.com |

| Key Outputs | Association rate (k_a), Dissociation rate (k_d), Affinity (K_D). | Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | nuvisan.commalvernpanalytical.com |

| Format | Immobilization of one binding partner is required. | Both binding partners are in their native state in solution. | nih.govmalvernpanalytical.com |

| Throughput | Relatively high; suitable for screening hundreds of compounds. | Lower; more suited for detailed characterization of fewer interactions. | nuvisan.comfrontiersin.org |

| Main Advantage | Provides real-time kinetic information (on- and off-rates). | Provides a complete thermodynamic profile of the binding event. | nuvisan.comnih.gov |

Development of this compound as a Chemical Probe for Elucidating Specific Biological Mechanisms (Focus on research tool utility)

Beyond any direct therapeutic potential, a well-characterized small molecule can serve as a powerful chemical probe—a research tool used to investigate and clarify complex biological pathways. The development of this compound or its optimized analogs into such a probe represents a significant research direction.

A high-quality chemical probe must possess several key attributes:

Potency: It should interact with its intended target at low concentrations.

Selectivity: It must show high selectivity for its target over other related proteins to ensure that observed biological effects are due to the specific interaction.

Known Mechanism of Action: The molecular interaction with the target should be well-understood, a process requiring rigorous biophysical characterization as described in section 7.3.

Cellular Activity: The probe must be able to enter cells and engage its target in a relevant biological context.

Future research would focus on using the synthetic strategies (7.1) to create analogs that can be systematically evaluated. AI/ML models (7.2) could predict which analogs are most likely to be potent and selective. Finally, advanced biophysical techniques (7.3) would be essential to confirm the binding affinity, kinetics, and selectivity, thereby validating the compound as a reliable tool for biological research. This would enable scientists to use the probe to dissect specific signaling pathways, validate new drug targets, and uncover novel biology.

Table 4: Roadmap for Developing a Chemical Probe from this compound

| Development Phase | Objective | Key Methodologies | Desired Outcome |

|---|---|---|---|

| 1. Analog Synthesis & Library Creation | Generate a focused library of analogs to explore structure-activity relationships (SAR). | Sustainable and efficient synthetic methods (e.g., MCRs, flow chemistry). | A diverse set of related compounds for screening. |

| 2. Target Identification & Selectivity Profiling | Identify the primary biological target(s) and assess binding selectivity across the proteome. | AI/ML-based DTI prediction, affinity-based proteomics, broad kinase or receptor screening panels. | Identification of a potent and highly selective lead compound. |

| 3. Biophysical Characterization | Quantitatively define the interaction between the lead compound and its target. | SPR for kinetics (k_a, k_d), ITC for thermodynamics (ΔH, ΔS), and X-ray crystallography for structural details. | A complete profile of the molecular interaction, confirming the mechanism of action. |

| 4. Cellular Validation | Confirm that the compound engages its target in a cellular environment and elicits a specific biological response. | Cellular thermal shift assays (CETSA), reporter gene assays, target engagement biomarkers. | A validated chemical probe ready for use in biological systems research. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.